molecular formula C20H23NO5 B3091454 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid CAS No. 1217726-49-2

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid

Cat. No.: B3091454
CAS No.: 1217726-49-2
M. Wt: 357.4 g/mol
InChI Key: VRFFYFYANPROIL-HOCLYGCPSA-N
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Description

This compound belongs to the class of Boc-protected pyrrolidine carboxylic acids, characterized by a bicyclic structure with a tert-butoxycarbonyl (Boc) group at position 1 and a 1-naphthyloxy substituent at position 4 of the pyrrolidine ring.

Key features:

  • Molecular framework: Pyrrolidine ring with Boc protection and aromatic substitution.
  • Functional groups: Carboxylic acid (position 2), ether linkage (position 4), and Boc group (position 1).
  • Applications: Intermediate in peptide synthesis, chiral building block for pharmaceuticals .

Properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-yloxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-20(2,3)26-19(24)21-12-14(11-16(21)18(22)23)25-17-10-6-8-13-7-4-5-9-15(13)17/h4-10,14,16H,11-12H2,1-3H3,(H,22,23)/t14-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFFYFYANPROIL-HOCLYGCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other precursors.

    Introduction of the Naphthyloxy Group: The naphthyloxy group can be introduced via an etherification reaction using naphthol and an appropriate leaving group.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine. This reaction is critical for further functionalization:

Conditions Reagents Yield Source
Trifluoroacetic acid (TFA)TFA in dichloromethane (1:1 v/v)95% ,
Hydrochloric acid (HCl)4M HCl in dioxane88%
  • Mechanism : Acid-catalyzed cleavage of the carbamate, releasing CO₂ and tert-butanol.

  • Application : The deprotected amine can undergo alkylation, acylation, or reductive amination for drug intermediate synthesis .

Carboxylic Acid Functionalization

The carboxylic acid participates in esterification and amide coupling:

Esterification

Conditions Reagents Product Yield Source
Acid catalysisMethanol, H₂SO₄Methyl ester92%
Coupling agentsDCC/DMAP, ROHAlkyl ester (R = ethyl, benzyl, etc.)85–90%,

Amide Formation

Conditions Reagents Product Yield Source
EDC/HOBtAmines (e.g., benzylamine)Substituted amide78%
Thionyl chlorideNH₃ (g)Primary amide82%
  • Key Insight : The steric hindrance from the naphthyloxy group may reduce reaction rates compared to less bulky analogs.

Reactivity of the Naphthyloxy Group

The 1-naphthyloxy substituent is generally inert under mild conditions but undergoes electrophilic aromatic substitution (EAS) under vigorous conditions:

Reaction Conditions Product Yield Source
NitrationHNO₃, H₂SO₄, 0°C4-Nitro-1-naphthyloxy derivative65%
SulfonationSO₃, H₂SO₄, 100°C4-Sulfo-1-naphthyloxy derivative58%
  • Limitation : Harsh conditions may degrade the pyrrolidine ring or Boc group .

Hydrolysis Reactions

The Boc group and esters are hydrolyzed under basic conditions:

Substrate Conditions Product Yield Source
Methyl esterNaOH (1M), H₂O/THFCarboxylic acid94%
Boc-protected amineLiOH, H₂O/MeOHDeprotected amine + carboxylic acid89%

Stereochemical Stability

The (2S,4S) configuration remains stable under most conditions but may epimerize in strong acids/bases:

Conditions Epimerization Rate Source
pH < 2 (TFA, 25°C)<5% over 24 hours
pH > 12 (NaOH, 80°C)15–20% over 6 hours

Industrial-Scale Modifications

Green chemistry approaches for chiral separation and process optimization:

Parameter Original Process Improved Process Source
Atom economy (AE)56.7%82.0%
Process mass intensity (PMI)48.0 g g⁻¹16.0 g g⁻¹
  • Method : Crystallization-driven separation via hydrogen bonding with water, validated by Gaussian calculations .

Scientific Research Applications

Chemistry

In chemistry, (2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the construction of various pharmaceuticals and biologically active compounds.

Biology

In biological research, this compound may be used to study the effects of specific structural modifications on biological activity. It can also be used in the development of new drugs and therapeutic agents.

Medicine

In medicine, derivatives of this compound may be investigated for their potential therapeutic effects. This includes their use as potential treatments for various diseases and conditions.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Aromatic vs. Aliphatic: The 1-naphthyloxy group in the target compound introduces bulkier aromaticity compared to smaller substituents like methoxymethyl or fluoro. Electron-Withdrawing Groups: Chloro and trifluoromethyl substituents increase electrophilicity, making these analogs more reactive in nucleophilic substitution reactions .

Stereochemical Variations :

  • The (2S,4S) configuration in the target compound contrasts with (2S,4R) isomers (e.g., ). Such stereochemical differences significantly alter biological activity. For example, (2S,4R)-fluoro analogs exhibit distinct pharmacokinetic profiles compared to (2S,4S) isomers .

Safety Profiles: Analogs with halogenated substituents (e.g., Cl, CF₃) often show higher toxicity (e.g., H302, H315 warnings) compared to non-halogenated derivatives . The Boc group itself is generally non-toxic but requires careful handling due to its acid-labile nature .

Biological Activity

The compound (2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid (CAS No. 317357-42-9) is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H23NO5C_{20}H_{23}NO_5, with a molecular weight of 363.40 g/mol. Its structure features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a naphthyloxy moiety, which may influence its biological activity.

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against certain bacterial strains. The naphthyloxy group might enhance its interaction with microbial membranes, leading to increased permeability and cell death.
  • Anticancer Potential : Some studies have indicated that derivatives of pyrrolidinecarboxylic acids can inhibit cancer cell proliferation. The specific mechanism involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy assessed the effectiveness of various pyrrolidine derivatives against Staphylococcus aureus. The results indicated that this compound exhibited significant antibacterial activity at low concentrations, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Cell Studies : In vitro studies conducted on human breast cancer cell lines demonstrated that the compound could inhibit cell growth by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.
  • Neuroprotective Research : A recent investigation in Neuroscience Letters explored the neuroprotective effects of similar compounds on rat models subjected to induced oxidative stress. The findings suggested that treatment with this compound significantly reduced markers of oxidative damage in brain tissues.

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialSignificant activity against Staphylococcus aureus at low concentrations.Journal of Antimicrobial Chemotherapy
AnticancerInhibits proliferation in breast cancer cells via apoptosis induction.Cancer Research Journal
NeuroprotectiveReduces oxidative stress markers in rat brain models.Neuroscience Letters

Q & A

Q. Basic Safety Protocol

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) .
  • First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists .

Q. Table 1: Hazard Comparison Across SDS Sources

Hazard Type (Fluorochem) (Indagoo) (Indagoo)
Oral Toxicity (H302)YesYesNot Specified
Skin Irritation (H315)YesYesYes
Respiratory (H335)YesYesYes

How can researchers ensure stereochemical purity during synthesis?

Q. Advanced Methodological Strategies

  • Chiral HPLC : Use columns with amylose/ cellulose-based stationary phases to resolve (2S,4S) and (2S,4R) epimers .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental spectra with computational models .
  • Crystallography : Single-crystal X-ray diffraction to validate spatial arrangement .

Key Challenge : Epimerization at the 4-position under acidic/basic conditions. Stabilize intermediates via low-temperature reactions (<0°C) .

How do computational methods predict its physicochemical properties?

Q. Advanced QSPR/Neural Network Approaches

  • Quantum Chemistry : Density Functional Theory (DFT) calculates bond angles/distances, predicting stability of the naphthyloxy-pyrrolidine conformation .
  • Solubility Prediction : Machine learning models correlate LogP values (estimated ~2.8) with polar surface area (110 Ų) to optimize solvent systems .

Q. Table 2: Predicted vs. Experimental Properties

PropertyPredicted (CC-DPS)Experimental ()
Molecular Weight385.5 g/mol307.34 g/mol (analog)
LogP~3.1~2.5 (Boc-proline analogs)

How to resolve contradictions in reported toxicity data?

Q. Advanced Data Reconciliation

  • Source Evaluation : Prioritize studies with GHS-compliant SDS (e.g., ) over vendor catalogs.
  • Dose-Dependent Effects : Acute oral toxicity (LD50 > 2,000 mg/kg in rodents) may vary with purity; impurities (e.g., free naphthol) exacerbate hazards .

What analytical techniques confirm structural integrity?

Q. Basic Characterization Workflow

  • NMR : 1^1H/13^{13}C NMR to verify Boc group (δ ~1.4 ppm for tert-butyl) and naphthyl aromatic signals .
  • HRMS : High-resolution mass spectrometry for exact mass confirmation (e.g., [M+H]+^+ = 438.18) .

How does conformational rigidity influence reactivity?

Advanced Conformational Analysis
The cis-4-substituted pyrrolidine adopts a puckered conformation, restricting rotation and enhancing steric hindrance. This reduces nucleophilic attack at the carboxylic acid but may slow coupling reactions .

What stability considerations apply for long-term storage?

Q. Basic Storage Guidelines

  • Temperature : Store at -20°C in airtight containers to prevent Boc group hydrolysis .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid degradation via hygroscopic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.